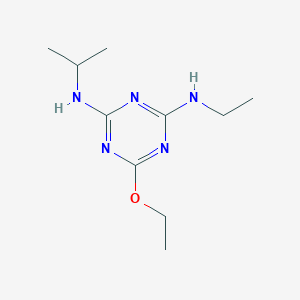

Atrazine-2-ethoxy

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Atrazine-2-ethoxy is a compound with the molecular formula C10H19N5O . It is also known by other names such as 6-Ethoxy-N-ethyl-N’-isopropyl-1,3,5-triazine-2,4-diamine .

Molecular Structure Analysis

The molecular structure of Atrazine-2-ethoxy consists of a triazine ring with ethoxy, ethyl, and isopropyl substituents . The average mass of the molecule is 225.291 Da .Physical And Chemical Properties Analysis

Atrazine-2-ethoxy has an average mass of 225.291 Da and a monoisotopic mass of 225.158966 Da . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Herbicide Use

Atrazine-2-ethoxy is one of the world’s most heavily applied herbicides . It is used to control annual grasses and broadleaf weeds in agricultural crops such as corn, sugarcane, and sorghum . It is also used on urban golf courses .

Environmental Persistence

Atrazine-2-ethoxy is known for its environmental persistence . It is regularly found in ground and drinking water, as well as in sea water and the ice of remote areas . This compound persists for decades in soil .

Endocrine Disruption

Recent evidence suggests that Atrazine-2-ethoxy has endocrine disruption (ED) activity at environmentally relevant concentrations . This is a cause for serious concern and further research is needed to understand the implications .

Aldosterone Synthesis and Release

Research has shown that Atrazine-2-ethoxy potentiates Angiotensin II-induced aldosterone synthesis and release from adrenal cells . This suggests a potential impact on hormonal regulation .

Soil Contamination

Atrazine-2-ethoxy has been found in agriculturally used soil extractable in much higher amounts 20 years after the last field application . This indicates a long-term soil burden of this compound .

Photo-Oxidation

Atrazine-2-ethoxy has been subjected to photo-oxidation using different energies (ultraviolet (UV), microwaves (MW), and radiations (MW-UV)) . The degradation rates were around 12% (UV), 28% (MW), and 83% (MW-UV), respectively, with time intervals of 120 s .

作用機序

Target of Action

Atrazine-2-ethoxy, like its parent compound atrazine, is an endocrine disruptor . It interferes with hormonal systems at different levels, affecting various targets including microglia, neurons, and other immune cells . These targets play crucial roles in the immune, endocrine, and nervous systems .

Mode of Action

Atrazine-2-ethoxy competes with several endogenous hormones for multiple receptors and pathways . This results in a complex response that depends on the cellular context in terms of receptors and interacting proteins, and thus, may differ between tissues and circumstances .

Biochemical Pathways

Atrazine-2-ethoxy, like atrazine, affects several biochemical pathways. Atrazine biodegradation has been found to occur via several different pathways that funnel into cyanuric acid metabolism . Atrazine-2-ethoxy likely follows similar degradation pathways, although specific studies on Atrazine-2-ethoxy are limited.

Pharmacokinetics

Atrazine, for example, has a significant first-pass effect, explaining its low oral bioavailability . Blood exposure to parent compounds is negligible compared with metabolite exposure . Similar ADME properties may be expected for Atrazine-2-ethoxy.

Result of Action

Atrazine-2-ethoxy, like atrazine, exerts mutagenicity, genotoxicity, defective cell division, erroneous lipid synthesis, and hormonal imbalance in aquatic fauna and non-target animals . It modifies growth, enzymatic processes, and photosynthesis in plants

Action Environment

Atrazine-2-ethoxy’s action, efficacy, and stability are influenced by environmental factors. Atrazine, for example, is a major pollutant of soil and water ecosystems due to its long half-life, low adsorption in soils, and moderate aqueous solubility . It’s reasonable to expect that Atrazine-2-ethoxy would have similar environmental interactions.

特性

IUPAC Name |

6-ethoxy-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N5O/c1-5-11-8-13-9(12-7(3)4)15-10(14-8)16-6-2/h7H,5-6H2,1-4H3,(H2,11,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYFEDXTWUPBQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)OCC)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016617 |

Source

|

| Record name | Atrazine-2-Ethoxy | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Atrazine-2-ethoxy | |

CAS RN |

126919-71-9 |

Source

|

| Record name | Atrazine-2-Ethoxy | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethoxy-N2-ethyl-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one](/img/structure/B177190.png)

![N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide](/img/structure/B177200.png)

![1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine](/img/structure/B177207.png)

![3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B177218.png)